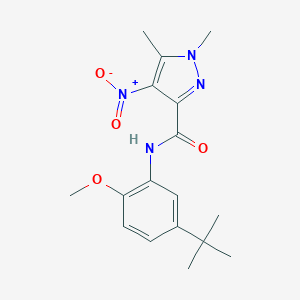
1-ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Future Directions
There are several future directions for research on 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential use as a diagnostic tool for cancer. Additionally, research could focus on improving the synthesis method to increase the yield of the compound.
Synthesis Methods
The synthesis of 1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-iodoaniline with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate compound. This intermediate compound is then reacted with hydrazine hydrate and nitroethane to form the final product. The yield of this synthesis method is approximately 40%.
Scientific Research Applications
1-Ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for cancer.
properties
Product Name |
1-ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C12H11IN4O3 |
Molecular Weight |
386.15 g/mol |
IUPAC Name |
2-ethyl-N-(4-iodophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11IN4O3/c1-2-16-11(10(7-14-16)17(19)20)12(18)15-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,15,18) |
InChI Key |
TXERWSYVFFKGHI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)